Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate
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Overview
Description
“Methyl 4-((2-oxoimidazolidine-1-carboxamido)methyl)piperidine-1-carboxylate” is a complex organic compound that contains a piperidine ring and an imidazolidine ring. Piperidine is a six-membered ring with one nitrogen atom . Imidazolidine is a five-membered ring with two nitrogen atoms . Both of these structures are common in pharmaceutical compounds .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions can lead to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, a similar compound, methyl 2-oxoimidazolidine-4-carboxylate, is an oil at room temperature .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is structurally similar to (s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, which is known to interact with several biologically active peptides, including thyrotropin-releasing hormone (trh) and luteinizing hormone releasing hormone (lh-rh) .
Mode of Action
Based on its structural similarity to (s)-1-methyl-2-oxoimidazolidine-4-carboxylic acid, it may interact with its targets through hydrogen bonding .
Biochemical Pathways
As a structural analogue of (s)-pyroglutamic acid, it may be involved in the regulation of peptide hormones .
Result of Action
As a structural analogue of (s)-pyroglutamic acid, it may have similar effects on peptide hormone regulation .
Properties
IUPAC Name |
methyl 4-[[(2-oxoimidazolidine-1-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-20-12(19)15-5-2-9(3-6-15)8-14-11(18)16-7-4-13-10(16)17/h9H,2-8H2,1H3,(H,13,17)(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGISXQEJOVIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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